6-(3-Chlorophenyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Description

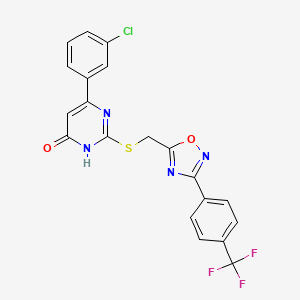

The compound 6-(3-Chlorophenyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a pyrimidine derivative featuring a 3-chlorophenyl substituent at position 6, a hydroxyl group at position 4, and a thioether linkage connecting the pyrimidine core to a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted with a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3N4O2S/c21-14-3-1-2-12(8-14)15-9-16(29)26-19(25-15)31-10-17-27-18(28-30-17)11-4-6-13(7-5-11)20(22,23)24/h1-9H,10H2,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYWQOWPKHIEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-Chlorophenyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 447.80 g/mol. The structure includes a pyrimidine core linked to a thioether and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase , HDAC , and telomerase , which are crucial for cancer cell proliferation and survival .

-

Mechanism of Action :

- The compound is believed to exert its effects by:

- Inhibiting enzyme activity : Specifically targeting enzymes involved in DNA synthesis and repair.

- Inducing apoptosis : Promoting programmed cell death in cancer cells.

- Modulating signaling pathways : Affecting pathways that regulate cell growth and survival.

- The compound is believed to exert its effects by:

- Case Studies :

Other Biological Activities

Besides anticancer effects, the compound's derivatives have shown promise in other areas:

- Antimicrobial Activity : Some derivatives have been evaluated for their effectiveness against bacterial strains, showing moderate to high antibacterial activity .

- Anti-inflammatory Effects : The presence of certain functional groups in the molecule may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological targets.

Anticancer Activity :

Research indicates that derivatives of pyrimidine and oxadiazole compounds show promising anticancer properties. The presence of the chlorophenyl and trifluoromethyl groups enhances the bioactivity, making it a candidate for further development in cancer therapeutics.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with oxadiazole moieties exhibit selective cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can lead to enhanced efficacy.

Antimicrobial Properties

Compounds containing sulfur and nitrogen heterocycles have been noted for their antimicrobial activities. The thioether linkage in this compound may contribute to its effectiveness against bacterial strains.

Case Study : In vitro studies have shown that related compounds inhibit the growth of Gram-positive and Gram-negative bacteria. The modification of the existing structure with various substituents could lead to a new class of antimicrobial agents.

Agricultural Applications

The compound's ability to interact with biological systems suggests potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve penetration into plant tissues.

Research Insight : A paper in Pesticide Science highlighted the effectiveness of fluorinated compounds in agricultural applications, indicating that such modifications can lead to increased efficacy and lower environmental impact.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of novel polymers or coatings.

Case Study : Research has shown that incorporating heterocyclic compounds into polymer matrices can enhance thermal stability and mechanical properties. This compound's structure could be explored for creating advanced materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous pyrimidine and oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural Analogues with Modified Aromatic Substituents

6-(4-Methoxyphenyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol ():

- Key Difference : Replacement of the 3-chlorophenyl group with a 4-methoxyphenyl.

- Impact : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the pyrimidine ring compared to the electron-withdrawing chloro group. This may reduce electrophilicity and alter interactions with biological targets such as enzymes or receptors .

- 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione (): Key Differences: (i) Methyl groups at positions 6 (pyrimidine) and 4 (oxadiazole phenyl); (ii) thione (-C=S) instead of hydroxyl (-OH) at position 2. Methyl substituents may reduce steric hindrance compared to bulkier groups like trifluoromethyl .

Analogues with Varied Heterocyclic Cores

4-{4-[3-(2-Chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)-1,2-oxazol-5-yl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-2-methylbutan-2-ol ():

- Key Differences : (i) Oxazole instead of oxadiazole; (ii) pyrazole and pyrimidinyl substituents.

- Impact : The oxazole’s reduced ring size (5-membered vs. 6-membered oxadiazole) alters electronic distribution and steric constraints. The fluorine atom may enhance metabolic stability via stronger C-F bonds .

- 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (): Key Differences: Pyrazolo-pyrimidine core instead of pyrimidine-oxadiazole.

Physicochemical and Pharmacokinetic Comparisons

- logP Trends: The target compound’s logP (3.8) reflects moderate lipophilicity, balancing solubility and membrane permeability.

Bioactivity Inferences

- Target Compound : The hydroxyl group at position 4 may facilitate hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), while the trifluoromethyl group enhances metabolic stability .

- Compound (6-((2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol) : Fluorine atoms and triazole substituents suggest antifungal activity (cf. fluconazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.